REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](I)[C:5]([NH2:8])=[N:6][CH:7]=1.[CH2:10]([Si:12]([CH2:20][CH3:21])([CH2:18][CH3:19])[C:13]#[C:14][CH2:15][CH2:16][OH:17])[CH3:11].[Cl-:22].[Li+].C(=O)([O-])[O-].[Na+].[Na+].C[N:31]([CH:33]=O)C>ClCCl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:14]([CH2:15][CH2:16][OH:17])=[C:13]([Si:12]([CH2:20][CH3:21])([CH2:10][CH3:11])[CH2:18][CH3:19])[NH:8][C:5]2=[N:6][CH:7]=1.[Cl:22][C:3]1[CH:4]=[C:5]2[C:33](=[CH:7][C:2]=1[Cl:1])[NH:31][C:13]([Si:12]([CH2:10][CH3:11])([CH2:18][CH3:19])[CH2:20][CH3:21])=[C:14]2[CH2:15][CH2:16][OH:17] |f:2.3,4.5.6,8.9.10.11|
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Name
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|
Quantity
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2 g
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Type
|
reactant
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Smiles
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ClC=1C=C(C(=NC1)N)I
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Name
|
|
Quantity
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4.35 g
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Type
|
reactant
|
Smiles
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C(C)[Si](C#CCCO)(CC)CC
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Name
|
|
Quantity
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0.333 g
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Type
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reactant
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Smiles
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[Cl-].[Li+]
|
Name
|
|
Quantity
|
1.67 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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15 mL
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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0.321 g
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Type
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catalyst
|
Smiles
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ClCCl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude material was purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane)
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Name
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Type
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product
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Smiles
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ClC=1C=C2C(=NC1)NC(=C2CCO)[Si](CC)(CC)CC
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Name
|
|
Type
|
product
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Smiles
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ClC=1C=C2C(=C(NC2=CC1Cl)[Si](CC)(CC)CC)CCO
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.44 g | |
YIELD: PERCENTYIELD | 79% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |